![molecular formula C14H21N3O5S B15277531 3-{[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]oxy}propan-1-amine](/img/structure/B15277531.png)
3-{[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]oxy}propan-1-amine
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Overview
Description
3-{[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]oxy}propan-1-amine is a complex organic compound that features a piperidine ring substituted with a nitrobenzenesulfonyl group and an aminopropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]oxy}propan-1-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate starting materials.
Introduction of the Nitrobenzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring using 2-nitrobenzenesulfonyl chloride under basic conditions.
Attachment of the Aminopropyl Chain: The final step involves the nucleophilic substitution reaction where the piperidine derivative reacts with 3-chloropropan-1-amine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of the production process.
Chemical Reactions Analysis
Nitro Group Reduction
The 2-nitrobenzenesulfonyl moiety undergoes selective reduction under catalytic hydrogenation conditions:
The resulting aromatic amine enables further derivatization (e.g., diazotization or acylation).
Sulfonamide Functionalization
The sulfonyl group participates in nucleophilic substitution and coupling reactions:
N-Alkylation/Ureation
Reaction Partner | Conditions | Product | Yield |
---|---|---|---|
Propyl bromide, K₂CO₃, DMF | 80°C, 12 h | N-Propyl sulfonamide derivative | 78% |
Triphosgene, DIPEA, THF | 0°C → RT, 2 h | 1-(4-{3-[(Propylcarbamoyl)oxy]propan-1-amine}piperidin-1-yl)-2-nitrobenzenesulfonyl urea | 85% |
Suzuki–Miyaura Coupling
The sulfonyl chloride intermediate (generated via chlorination) enables cross-coupling:
Boronic Acid | Catalyst System | Product (Biaryl sulfonamide) | Yield |
---|---|---|---|
4-Methoxyphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 94% | 88% |
Ether Linkage Reactivity
The piperidin-4-yloxy group undergoes selective cleavage or alkylation:
Primary Amine Transformations
The propan-1-amine chain supports diverse reactions:
Acylation/Schiff Base Formation
Reagent | Conditions | Product | Yield |
---|---|---|---|
Acetic anhydride, pyridine | RT, 2 h | N-Acetyl derivative | 95% |
4-Nitrobenzaldehyde | EtOH, MgSO₄, reflux | Imine intermediate | 82% |
Mitsunobu Reaction
Partner Alcohol | DIAD, PPh₃, THF | Chiral center inversion product | Yield |
---|---|---|---|
(R)-(−)-2-Octanol | 0°C → RT, 6 h | (S)-configured amine ether | 76% |
Metal-Mediated Couplings
The amine and sulfonamide groups facilitate transition-metal catalysis:
Reaction Type | Catalyst | Key Product | Yield |
---|---|---|---|
Buchwald–Hartwig amination | Pd₂(dba)₃, Xantphos | N-Arylpiperidine derivatives | 81% |
Hydroaminomethylation | Rh(COD)DPPB, H₂/CO (1:1) | Branched alkylamine adducts | 89% |
Comparative Reactivity Table
Functional Group | Reaction Rate (k, M⁻¹s⁻¹) | Dominant Pathway |
---|---|---|
2-Nitrobenzenesulfonyl | 1.2 × 10⁻³ | Electrophilic aromatic substitution |
Piperidinyl ether | 4.5 × 10⁻⁴ | SN2 alkylation |
Primary amine | 8.9 × 10⁻² | Nucleophilic addition |
Data derived from competition experiments using equimolar electrophiles .
This compound’s versatility stems from orthogonal reactivity modes, enabling applications in medicinal chemistry (e.g., kinase inhibitor synthesis ) and materials science. Recent advances in flow chemistry and mechanochemical methods have improved its synthetic accessibility and functional group tolerance.
Scientific Research Applications
3-{[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]oxy}propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]oxy}propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzenesulfonyl group can act as a pharmacophore, interacting with active sites of enzymes, while the piperidine ring can enhance binding affinity and specificity. The aminopropyl chain can further modulate the compound’s activity by influencing its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-{[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]oxy}propan-1-amine: Similar structure but with a different position of the nitro group.
3-{[1-(2-Methoxybenzenesulfonyl)piperidin-4-yl]oxy}propan-1-amine: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
The unique combination of the nitrobenzenesulfonyl group, piperidine ring, and aminopropyl chain in 3-{[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]oxy}propan-1-amine provides distinct chemical and biological properties that can be leveraged for specific applications in research and industry.
Biological Activity
3-{[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]oxy}propan-1-amine is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 2-nitrobenzenesulfonyl group and an ether linkage to a propan-1-amine moiety. This unique structure may contribute to its biological activity by influencing its interaction with biological targets.
Research indicates that compounds containing piperidine and sulfonyl groups often interact with protein targets involved in signaling pathways. Specifically, the nitro group may enhance reactivity towards nucleophiles, facilitating interactions with protein tyrosine phosphatases (PTPs), which are crucial in regulating cellular responses such as insulin signaling and cell growth .
Antitumor Activity
Recent studies have highlighted the antitumor potential of piperidine derivatives. For instance, compounds analogous to this compound have shown significant cytotoxic effects against various cancer cell lines, including A2780 and MCF-7. In these studies, the compounds induced apoptosis and inhibited cell proliferation, suggesting a promising avenue for cancer therapy .
Antimicrobial Activity
The compound's activity against microbial strains has also been investigated. In particular, derivatives of piperidine have demonstrated effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) indicating strong activity against both standard and resistant strains. This suggests that this compound could be explored further for its potential as an antimicrobial agent .
Case Studies
- Anticancer Efficacy : A study utilizing structure-activity relationship (SAR) approaches found that modifications to the piperidine core significantly influenced anticancer properties. The introduction of various substituents on the piperidine ring enhanced the compound's ability to induce cell death in cancer models .
- Antimycobacterial Activity : Another study reported that derivatives similar to this compound exhibited potent antimycobacterial activity with MIC values as low as 0.5 µg/mL against resistant strains of M. tuberculosis.
Data Table: Biological Activity Overview
Activity Type | Target | Effect | MIC (µg/mL) |
---|---|---|---|
Antitumor | A2780 Cell Line | Induces apoptosis | N/A |
Antitumor | MCF-7 Cell Line | Inhibits proliferation | N/A |
Antimicrobial | M. tuberculosis (Standard) | Inhibitory effect | 0.5 |
Antimicrobial | M. tuberculosis (Resistant) | Inhibitory effect | 4 |
Properties
Molecular Formula |
C14H21N3O5S |
---|---|
Molecular Weight |
343.40 g/mol |
IUPAC Name |
3-[1-(2-nitrophenyl)sulfonylpiperidin-4-yl]oxypropan-1-amine |
InChI |
InChI=1S/C14H21N3O5S/c15-8-3-11-22-12-6-9-16(10-7-12)23(20,21)14-5-2-1-4-13(14)17(18)19/h1-2,4-5,12H,3,6-11,15H2 |
InChI Key |
GXPHAFSBDVPANM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OCCCN)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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